Tetramethyl phenylimidodiphosphite
Description
Structurally, it belongs to the phosphite family, where phosphorus is in the +3 oxidation state. Phosphites are known for their roles as ligands in coordination chemistry, stabilizers in polymers, and intermediates in organic synthesis .
Properties
CAS No. |
112947-58-7 |
|---|---|
Molecular Formula |
C10H17NO4P2 |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
N,N-bis(dimethoxyphosphanyl)aniline |
InChI |
InChI=1S/C10H17NO4P2/c1-12-16(13-2)11(17(14-3)15-4)10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChI Key |
YRAXKNVBMNQVJQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(N(C1=CC=CC=C1)P(OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethyl phenylimidodiphosphite can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with trimethylphosphite under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetramethyl phenylimidodiphosphite undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Tetramethyl phenylimidodiphosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which tetramethyl phenylimidodiphosphite exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The compound’s phosphorus atoms can form stable complexes with transition metals, which can then undergo various catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetramethyl Methylenediphosphonate (CAS 868-85-9)
- Structure : Contains two methylphosphonate groups linked by a methylene bridge.
- Applications : Used in synthesizing ribose-1-phosphate analogs .
- Solubility : Miscible with water, unlike many hydrophobic phosphates/phosphonates .
- Reactivity : Incompatible with strong oxidizing agents due to the phosphonate group’s susceptibility to oxidation .
Key Difference : While both compounds feature tetramethyl substitution, Tetramethyl phenylimidodiphosphite’s imidodiphosphite structure (P–N–P backbone) contrasts with the methylenediphosphonate’s P–C–P linkage. This difference impacts reactivity and coordination behavior, making the former more suited for ligand chemistry and the latter for biochemical mimicry.
Trimethyl Phosphate (CAS 512-56-1)
- Structure : A simple phosphate ester with three methyl groups.
- Applications : Industrial and laboratory reagent, often used as a solvent or flame retardant .
- Oxidation State : Phosphorus in +5 oxidation state (phosphate), compared to +3 in phosphites.
- Stability : Less reactive toward nucleophiles than phosphites due to higher oxidation state .
Key Difference : this compound’s lower oxidation state (P³⁺) confers stronger reducing properties and greater nucleophilicity, which are advantageous in catalytic systems but pose stability challenges in oxidative environments.
Aryl-Substituted Phosphate Esters (e.g., TMPP, CDPP)
- Examples :
- Applications : Flame retardancy dominates due to aryl groups’ ability to scavenge free radicals .
This structural feature could make it valuable in hybrid ligand systems for transition-metal catalysis .
Diethyl Ethylphosphonate (CAS 78-38-6)
- Structure : Ethyl-substituted phosphonate with a P=O bond.
- Applications : Precursor in pesticide synthesis and ion-exchange resins .
- Regulatory Status: Listed under organo-phosphorous derivatives in trade classifications .
Key Difference: The imidodiphosphite structure of this compound provides a chelating P–N–P motif absent in monodentate phosphonates like diethyl ethylphosphonate. This chelation capability is critical in designing multidentate ligands for asymmetric catalysis .
Data Table: Comparative Properties of Selected Organophosphorus Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications | Solubility |
|---|---|---|---|---|---|
| This compound | Not provided | Not provided | Not provided | Catalysis, ligand chemistry (inferred) | Unknown |
| Tetramethyl methylenediphosphonate | C₅H₁₂O₆P₂ | 246.09 | 868-85-9 | Biochemical synthesis | Water-miscible |
| Trimethyl phosphate | C₃H₉O₄P | 140.08 | 512-56-1 | Flame retardant, solvent | Organic solvents |
| Trimethylphenyl phosphate (TMPP) | C₂₁H₂₁O₄P | 368.36 | 563-04-2 | Flame retardant | Low water solubility |
Research Findings and Limitations
- Synthesis : Analogous compounds like dispirophosphazenes are synthesized via nucleophilic substitution in THF with triethylamine as a base . A similar approach may apply to this compound, though direct evidence is lacking.
- Thermal Stability : Aryl phosphates (e.g., TMPP) exhibit superior thermal stability compared to alkyl derivatives . The phenyl group in this compound may similarly enhance stability.
- Contradictions : While Tetramethyl methylenediphosphonate is water-miscible , aryl phosphates like TMPP are hydrophobic , highlighting the role of substituents in solubility.
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